In-Depth Technical Guide: 2-(1-Methyl-1H-imidazol-2-yl)phenylboronic acid (CAS 1243264-56-3) in Advanced Organocatalysis and Synthesis
In-Depth Technical Guide: 2-(1-Methyl-1H-imidazol-2-yl)phenylboronic acid (CAS 1243264-56-3) in Advanced Organocatalysis and Synthesis
As a Senior Application Scientist, I frequently encounter chemical building blocks that serve a singular purpose. However, 2-(1-Methyl-1H-imidazol-2-yl)phenylboronic acid (CAS 1243264-56-3) represents a rare class of dual-utility molecules. It is simultaneously a highly specialized organoboron catalyst for regioselective carbohydrate functionalization and a robust building block for synthesizing complex biaryl pharmaceuticals via Suzuki-Miyaura cross-coupling.
This whitepaper deconstructs the structural dynamics, mechanistic causality, and field-proven protocols associated with this compound, providing drug development professionals and synthetic chemists with a comprehensive, self-validating framework for its application.
Physicochemical Profiling & Structural Dynamics
The unique reactivity of 2-(1-methyl-1H-imidazol-2-yl)phenylboronic acid stems from its precise spatial geometry. Unlike standard phenylboronic acid, which forms neutral, relatively unreactive boronate esters with diols, this compound features an ortho-substituted 1-methylimidazole ring.
The nitrogen atom of the imidazole ring is perfectly positioned to donate its lone pair into the empty p-orbital of the boron atom. This intramolecular B–N coordination forces the boron center to transition from an sp2 (trigonal planar) state to an sp3 (tetrahedral) state, generating a zwitterionic complex [1][2].
Table 1: Physicochemical & Structural Parameters
| Parameter | Specification |
| IUPAC Name | [2-(1-Methyl-1H-imidazol-2-yl)phenyl]boronic acid |
| CAS Number | 1243264-56-3 |
| Molecular Formula | C₁₀H₁₁BN₂O₂ |
| Molecular Weight | 202.02 g/mol |
| Boron Hybridization (Free State) | sp2 (Lewis Acidic, Trigonal Planar) |
| Boron Hybridization (Coordinated) | sp3 (Zwitterionic, Tetrahedral) |
| Primary Applications | Organocatalysis (Acylation/Glycosylation), Cross-Coupling |
| Typical Catalyst Loading | 5 – 10 mol% |
Core Application I: Emergent Organoboron Catalysis
Recent advancements by Shimada and co-workers have demonstrated that ortho-imidazolylphenylboronic acids are exceptional catalysts for the regioselective acylation and Koenigs-Knorr-type glycosylation of unprotected carbohydrates [1][2].
The Causality of Activation: When the catalyst binds to a cis-vicinal diol on a carbohydrate, it forms a boronate ester. Because of the internal B–N coordination, the resulting complex is anionic at the boron center (zwitterionic). This localized negative charge significantly increases the electron density on the oxygen atoms of the carbohydrate, supercharging their nucleophilicity. Consequently, electrophilic attack (e.g., by an acyl chloride or glycosyl halide) occurs with extreme regioselectivity at the activated oxygen, bypassing the need for tedious protection/deprotection steps [1].
Catalytic cycle of regioselective diol activation via B-N coordinated zwitterionic boronate.
Protocol A: Regioselective Carbohydrate Acylation (Self-Validating Workflow)
This protocol utilizes CAS 1243264-56-3 to selectively acylate a specific hydroxyl group on an unprotected glycoside.
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Reagent Assembly: In an oven-dried flask, dissolve the unprotected carbohydrate (1.0 equiv) and 2-(1-methyl-1H-imidazol-2-yl)phenylboronic acid (10 mol%) in anhydrous N,N-dimethylformamide (DMF).
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Zwitterion Formation (Checkpoint 1): Stir the mixture at room temperature for 30 minutes.
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Self-Validation: Extract a 0.1 mL aliquot and analyze via 11 B NMR. A resonance shift from ~30 ppm (free sp2 boronic acid) to ~10 ppm confirms the successful formation of the sp3 hybridized zwitterionic boronate complex.
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Electrophilic Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 equiv) followed by the dropwise addition of the acyl chloride (1.1 equiv) at 0°C.
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Causality: DIPEA neutralizes the HCl byproduct without disrupting the delicate B-N coordination of the catalyst.
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Reaction Monitoring (Checkpoint 2): Stir for 4 hours, monitoring via LC-MS.
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Self-Validation: The reaction is complete when the mass of the starting carbohydrate disappears, replaced exclusively by the mono-acylated mass [M+Ac]+. The absence of di- or tri-acylated masses validates the catalyst's regioselectivity.
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Quenching & Catalyst Recovery: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate. The boronic acid catalyst hydrolyzes back to its free form during the aqueous wash and can be recovered via reverse-phase chromatography if required.
Core Application II: Suzuki-Miyaura Cross-Coupling
Beyond catalysis, CAS 1243264-56-3 is a premium building block for introducing the 2-(1-methyl-1H-imidazol-2-yl)phenyl moiety into pharmaceutical scaffolds (e.g., kinase inhibitors and GPCR ligands).
The Causality of Coupling Conditions: The ortho-imidazole nitrogen can act as a competing ligand for Palladium, potentially poisoning the catalyst or stalling the transmetalation step. To counteract this, the protocol mandates a strongly coordinating, sterically demanding phosphine ligand (like XPhos or dppf) to keep the Pd center active, alongside a biphasic solvent system to facilitate the transfer of the boronate intermediate [3].
Suzuki-Miyaura cross-coupling workflow for synthesizing imidazole-functionalized biaryls.
Protocol B: Sterically Hindered Suzuki-Miyaura Coupling (Self-Validating Workflow)
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System Preparation: In a Schlenk tube, combine the aryl halide (1.0 equiv), 2-(1-methyl-1H-imidazol-2-yl)phenylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3.0 equiv).
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Atmospheric Control (Checkpoint 1): Seal the tube and perform three rigorous freeze-pump-thaw cycles.
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Causality: Oxygen must be entirely evacuated. Even trace O₂ will trigger the homocoupling of the boronic acid (forming a symmetrical biaryl) and irreversibly oxidize the Pd(0) active species to inactive Pd(II) oxides.
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Solvent Addition & Heating: Backfill with Argon. Inject degassed 1,4-dioxane/H₂O (4:1 ratio, 0.2 M). Heat the mixture to 90°C.
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Causality: The biphasic mixture is critical. The water dissolves the K₂CO₃, generating the reactive "ate" complex[Ar-B(OH)₃]⁻ required to drive the transmetalation step against the steric hindrance of the ortho-imidazole ring.
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Reaction Monitoring (Checkpoint 2): After 12 hours, sample the organic layer for GC-MS.
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Self-Validation: The chromatogram must show complete consumption of the aryl halide. If protodeboronation has occurred (indicated by the presence of 1-methyl-2-phenyl-1H-imidazole), the base concentration must be reduced in subsequent optimizations.
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Isolation: Filter the cooled mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via silica gel flash chromatography (DCM/MeOH gradient) to yield the pure biaryl compound.
References
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Shimada, N. et al. "Boronic Acid-Catalyzed Regioselective Koenigs–Knorr-Type Glycosylation." The Journal of Organic Chemistry, 2021, 86(8), 5973-5982. URL:[Link] [1]
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"Emergent Organoboron Acid Catalysts." The Journal of Organic Chemistry, 2022, 87(24), 16264–16286. URL:[Link] [2]
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BoronPharm Catalog: 1243264-56-3 | (2-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid. URL: [Link] [3]
